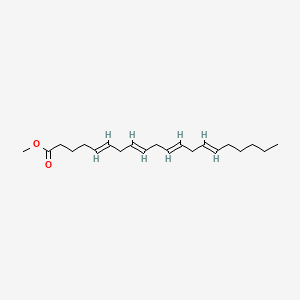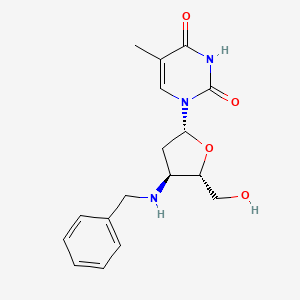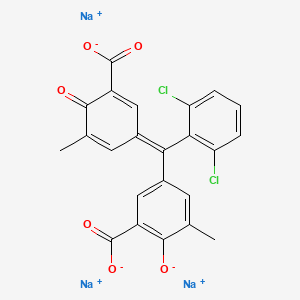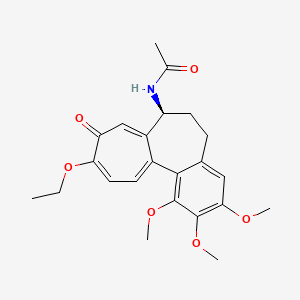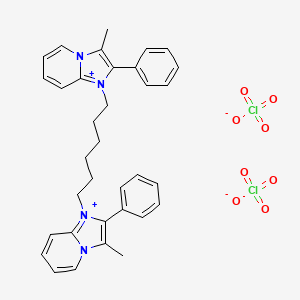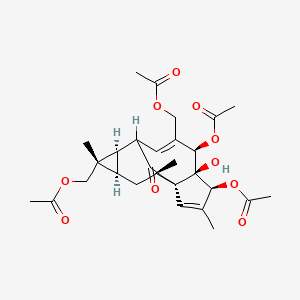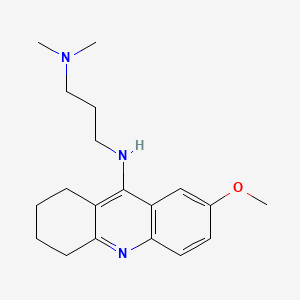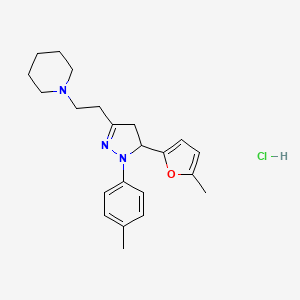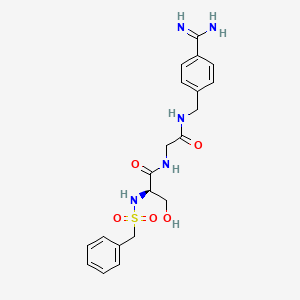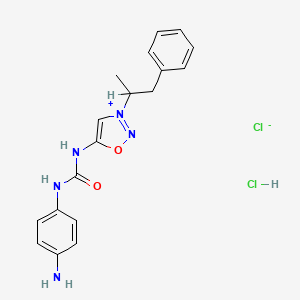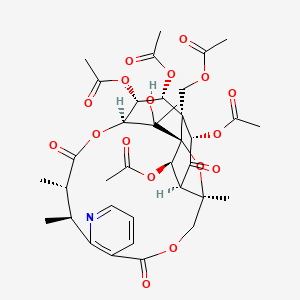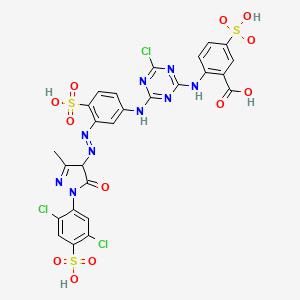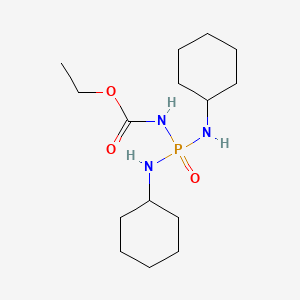
ethyl N-bis(cyclohexylamino)phosphorylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate is a chemical compound with the molecular formula C15H30N3O3P and a molecular weight of 331.3908 . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes a phosphoryl group bonded to a carbamate and two cyclohexylamino groups.
Preparation Methods
The synthesis of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves several steps. One common method includes the reaction of ethyl chloroformate with bis(cyclohexylamino)phosphoryl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the cyclohexylamino groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl and carbamate derivatives.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclohexylamino groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate can be compared with other similar compounds, such as:
Ethyl N-bis(phenylamino)phosphorylcarbamate: This compound has phenyl groups instead of cyclohexyl groups, leading to different chemical and biological properties.
Mthis compound: The methyl group in place of the ethyl group can affect the compound’s reactivity and solubility.
Ethyl N-bis(cyclohexylamino)phosphorylurea: This compound has a urea group instead of a carbamate, which can influence its interactions with biological targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
18639-04-8 |
|---|---|
Molecular Formula |
C15H30N3O3P |
Molecular Weight |
331.39 g/mol |
IUPAC Name |
ethyl N-bis(cyclohexylamino)phosphorylcarbamate |
InChI |
InChI=1S/C15H30N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H3,16,17,18,19,20) |
InChI Key |
BECDVMQJHKTBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



